3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde
Overview
Description
3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound characterized by the presence of a chloro and nitro group on a phenoxy moiety, linked to a methoxybenzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-nitrophenol with 4-methoxybenzaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde is not well-defined. compounds with similar structures often interact with various enzymes and receptors in the body. The nitro and chloro groups can participate in selective reactions, potentially leading to targeted biological effects. The aldehyde group may also play a role in biochemical pathways by acting as an electrophilic center.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine
- 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid
- 3-[(2-Chloro-4-nitrophenoxy)methyl]phenyl-dimethylcarbamate
Uniqueness
The combination of these functional groups with the chloro and nitro substituents provides a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-14-4-2-10(8-18)6-11(14)9-22-15-5-3-12(17(19)20)7-13(15)16/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLWVDIJGVEGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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